N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N4O3S2/c19-11-6-12(20)16-14(7-11)29-18(22-16)23(9-10-2-1-5-21-8-10)17(25)13-3-4-15(28-13)24(26)27/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYRBNKNHUNVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound with potential biological significance. Its structure incorporates a benzo[d]thiazole moiety, nitro group, and thiophene ring, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 432.4 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₀F₂N₄O₃S |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 895435-74-2 |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms, leading to apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that related thiazole compounds showed IC50 values ranging from 10 to 50 µM against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Preliminary studies suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Case Study : A related derivative showed an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been documented in various studies:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
- Case Study : In vivo studies demonstrated reduced paw edema in rat models when treated with thiazole derivatives, indicating promising anti-inflammatory effects .
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Interaction : It may interact with specific receptors or proteins within the cell signaling pathways that regulate apoptosis and immune responses.
Comparison with Similar Compounds
Table 1: Comparison of Thiazolecarboxamide Derivatives
Benzo[d]thiazol Derivatives with Pyridinylmethyl Groups
references N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS 851988-47-1), which shares the 4,6-difluorobenzo[d]thiazol moiety but replaces the thiophene-carboxamide with a dihydrodioxine-carbohydrazide group . This substitution likely reduces electrophilicity and alters target selectivity.
Complex Ureido- and Hydroxy-Substituted Analogs
Compounds from Pharmacopeial Forum (–2), such as Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate , exhibit intricate ureido and hydroxy functionalities absent in the target compound . These features suggest divergent biological targets, possibly protease or kinase inhibition, whereas the target compound’s nitro-thiophene group may favor redox-based mechanisms.
Research Implications and Limitations
- Structural Advantages: The target compound’s fluorinated benzo[d]thiazol and nitro-thiophene groups may confer superior metabolic stability and binding specificity compared to non-fluorinated or simpler thiazole analogs .
- Knowledge Gaps: No direct pharmacological data were found in the provided evidence.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step protocols involving:
- Cyclization reactions : Use acetonitrile as a solvent under reflux conditions to form thiazole or thiadiazole intermediates, followed by cyclization with iodine and triethylamine in DMF .
- Fluorination steps : Catalytic methods, such as Ni(II)-mediated carbonylative formation, are critical for introducing difluoro groups into the benzothiazole moiety .
- Coupling reactions : Amide bond formation between thiophene-2-carboxamide and pyridin-3-ylmethylamine derivatives under reflux in ethanol, monitored by TLC for completion .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- IR Spectroscopy : Validate NH (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Assign chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 110–160 ppm), with attention to splitting patterns from fluorine substituents .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S, and F percentages to confirm purity (>95%) .
Q. What solvents and catalysts are optimal for the synthesis of this compound?
- Methodological Answer :
- Solvents : Ethanol or acetonitrile for reflux-based coupling; DMF for cyclization due to its high polarity and ability to stabilize intermediates .
- Catalysts : Triethylamine for deprotonation, iodine for sulfur elimination during thiadiazole formation, and Ni(II) complexes for fluorination .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺) and X-ray crystallography for unambiguous structural determination .
- Dynamic NMR : Resolve overlapping signals caused by rotational isomerism in the pyridin-3-ylmethyl group by analyzing variable-temperature ¹H NMR .
- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Optimization :
- Reaction Time : Reduce side reactions by limiting reflux duration (e.g., 1–3 minutes for cyclization steps) .
- Catalyst Loading : Screen Ni(II) catalyst concentrations (0.5–2 mol%) to balance fluorination efficiency and cost .
- Workup Procedures : Use aqueous/organic phase separation to isolate intermediates, minimizing losses .
- Statistical Design : Apply response surface methodology (RSM) to model solvent/catalyst interactions and identify optimal conditions .
Q. What are the potential biological targets of this compound based on structural analogs?
- Methodological Answer :
- Target Prediction :
- Kinase Inhibition : The difluorobenzo[d]thiazol-2-yl moiety resembles ATP-competitive kinase inhibitors (e.g., dasatinib derivatives targeting Bcr-Abl) .
- Antimicrobial Activity : Thiophene-2-carboxamide analogs exhibit activity against Gram-positive bacteria via disruption of cell wall synthesis .
- In Silico Docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR, COX-2) using AutoDock Vina, focusing on hydrogen bonding with the nitro and pyridine groups .
Q. How do electronic effects of the nitro and difluoro substituents influence reactivity?
- Methodological Answer :
- Nitro Group : Acts as a strong electron-withdrawing group, enhancing electrophilicity of the thiophene ring for nucleophilic substitution or cross-coupling reactions .
- Difluoro Substituents : Increase metabolic stability and lipophilicity, as shown in LogP comparisons with non-fluorinated analogs .
- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
